5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone
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Overview
Description
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is a compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinone moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-phenylpiperazine with a suitable pyrrolidinone precursor. One common method involves the use of bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenylpiperazine in a polar aprotic solvent . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine.
Scientific Research Applications
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a dopamine receptor agonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, such as dopamine receptors . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Substituted-Phenyl)-2-(4-Phenyl-1-piperazinyl)acetamides: These compounds share a similar piperazine and phenyl structure but differ in the acetamide moiety.
N-(Substituted-Phenyl)-3-(4-Phenyl-1-piperazinyl)propanamides: These compounds have a propanamide group instead of a pyrrolidinone moiety.
Uniqueness
5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is unique due to its specific combination of the piperazine, phenyl, and pyrrolidinone groups. This unique structure contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
91703-30-9 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |
InChI Key |
JAYSDEBWXVXRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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